molecular formula C27H38N2O B12619684 N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide CAS No. 920008-58-8

N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide

Cat. No.: B12619684
CAS No.: 920008-58-8
M. Wt: 406.6 g/mol
InChI Key: IDWMKOVWPCUKHO-UHFFFAOYSA-N
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Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and producing analgesic or neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide is unique due to its specific structural features, such as the presence of the hexanamide moiety and the diphenylpropyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

920008-58-8

Molecular Formula

C27H38N2O

Molecular Weight

406.6 g/mol

IUPAC Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylhexanamide

InChI

InChI=1S/C27H38N2O/c1-3-4-7-16-27(30)28(2)25-17-20-29(21-18-25)22-19-26(23-12-8-5-9-13-23)24-14-10-6-11-15-24/h5-6,8-15,25-26H,3-4,7,16-22H2,1-2H3

InChI Key

IDWMKOVWPCUKHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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